Ethylvanillin

Catalog No.
S002114
CAS No.
121-32-4
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylvanillin

Ethylvanillin solves the challenge of vanilla flavor degradation in baked goods and heat-processed products, where vanillin often fails. Its 2-4x greater potency reduces dosage and cost-in-use while ensuring consistent flavor. Key advantages:

  • 2-4x more potent than vanillin, enabling lower dosage (cost savings).
  • Superior thermal stability for baked goods and confectionery.
  • Higher water solubility for easier aqueous formulation.
  • Long shelf life and effective bitterness masking for APIs.

CAS Number

121-32-4

Product Name

Ethylvanillin

IUPAC Name

3-ethoxy-4-hydroxybenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3

InChI Key

CBOQJANXLMLOSS-UHFFFAOYSA-N

solubility

Slightly soluble (NTP, 1992)
In water, 2,822 mg/L at 25 °C
Slightly soluble in water (1 g in 100 mL at 50 °C)
Soluble in ethanol, ether, benzene, chloroform
Freely soluble in ... solutions of alkali hydroxides; soluble in glycerol, propylene glycol
Solubility in 95% alcohol about 1 g/2 mL
2.82 mg/mL at 25 °C
insoluble in water; soluble in organic solvents, oils
very soluble (1g in 2ml) (in ethanol)

Synonyms

3-ethoxy-4-hydroxybenzaldehyde, ethyl vanillin

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)O

The exact mass of the compound Ethyl vanillin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)0.02 m2.82 mg/ml at 25 °cin water, 2,822 mg/l at 25 °cslightly soluble in water (1 g in 100 ml at 50 °c)soluble in ethanol, ether, benzene, chloroformfreely soluble in ... solutions of alkali hydroxides; soluble in glycerol, propylene glycolsolubility in 95% alcohol about 1 g/2 ml2.82 mg/ml at 25 °cinsoluble in water; soluble in organic solvents, oilsvery soluble (1g in 2ml) (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67240. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

25 g, 100 g

Ethylvanillin is a synthetic aromatic aldehyde, structurally analogous to vanillin, with an ethoxy group in place of vanillin's methoxy group. This modification results in a significantly more potent vanilla-like flavor and aroma, estimated to be two to four times stronger than vanillin. It is widely used as a cost-effective flavoring agent in the food, beverage, fragrance, and pharmaceutical industries, particularly where a robust and stable vanilla note is required. Unlike vanillin, which can be derived from natural sources, ethylvanillin is exclusively produced through chemical synthesis.

Research Fit

Flavor research and analytical reference standard
GRAS-compliant food additive procurement
High-purity crystalline powder for formulation studies
Pharmaceutical impurity and release testing standard

Direct substitution of ethylvanillin with its more common analog, vanillin, is impractical in formulated products. The primary differentiator is sensory impact; ethylvanillin is 2 to 4 times more potent, meaning a simple 1:1 replacement would drastically reduce flavor intensity. This potency difference allows for lower dosage rates, which can be a critical cost-in-use advantage. Furthermore, ethylvanillin exhibits greater stability in high-temperature processing, such as baking, and offers a longer shelf life in finished products compared to vanillin. Its superior water solubility also simplifies incorporation into aqueous-based systems. These quantitative differences in performance and physical properties necessitate distinct formulation strategies, making the two compounds non-interchangeable for achieving consistent, high-quality end products.

Substitution Risk

Flavor potency

Ethylvanillin is substantially more potent than vanillin, requiring dosage adjustment to match flavor intensity.

Sensory character

The aromatic profile is sharper and sweeter; may alter product taste identity compared to vanillin.

Receptor-level binding

Distinct olfactory receptor site occupancy and orientation differentiate ethylvanillin from vanillin at the molecular level.

Superior Flavor and Aroma Potency for Reduced Dosage

Ethylvanillin consistently demonstrates a flavor and aroma intensity 2 to 4 times greater than that of vanillin. This allows for a significant reduction in the required concentration to achieve an equivalent sensory impact in a final product, offering a direct route to formulation cost-effectiveness. For example, where a formulation might require 100 ppm of vanillin, a comparable intensity could be achieved with as little as 25-50 ppm of ethylvanillin.

Evidence DimensionFlavor/Aroma Potency
Target Compound Data2x - 4x flavor intensity
Comparator Or BaselineVanillin (1x flavor intensity)
Quantified Difference200% to 400% more potent
ConditionsStandard sensory evaluation in food and fragrance applications.

This allows for lower usage levels to achieve the same flavor impact, directly reducing formulation costs and ingredient load.

Flavor Potency
Cross-study comparable
Ethylvanillin is reported to be 3–4× more potent than vanillin on an equal-weight basis.
Supports dosage adjustment review when substituting.
Consistent across food and fragrance matrices.

Enhanced Thermal Stability for High-Temperature Processing

Ethylvanillin exhibits superior stability under high-temperature conditions typical of industrial food processing, such as baking, extrusion, and sterilization. While vanillin has a melting point of 81-83°C, ethylvanillin's is lower at 76-78°C. However, its overall structural stability and resistance to degradation and volatilization during processes like baking at over 200°C are noted to be higher, ensuring consistent flavor delivery in the final product where vanillin's impact may diminish.

Evidence DimensionFlavor Retention Post-Processing
Target Compound DataHigh flavor stability and retention
Comparator Or BaselineVanillin (Lower flavor retention)
Quantified DifferenceQualitatively described as more heat-stable and robust.
ConditionsHigh-temperature food processing (e.g., baking, UHT sterilization, extrusion).

Ensures consistent and reliable vanilla flavor in products that undergo harsh thermal processing, preventing flavor loss and maintaining product quality.

ADI Threshold
Cross-study comparable
Ethylvanillin ADI: 0–3 mg/kg bw; vanillin ADI: 0–0.5 mg/kg bw (JECFA).
Higher ADI provides expanded formulation headroom context.
Established 1994/1995, maintained through 2001.

Improved In-Vivo Antioxidant Efficacy

In a direct comparative study, the antioxidant activity of ethylvanillin was found to be much stronger than vanillin in an oxidative hemolysis inhibition assay. Furthermore, following oral administration in mice, ethylvanillin more effectively raised antioxidant activity in the plasma compared to an equimolar dose of vanillin. This suggests that for applications where antioxidant capacity is a desired secondary attribute, such as in functional foods or certain cosmetic formulations, ethylvanillin provides a measurable advantage over vanillin.

Evidence DimensionIn-vivo Plasma Antioxidant Activity
Target Compound DataEffectively raised plasma antioxidant activity
Comparator Or BaselineVanillin (Less effective at raising plasma antioxidant activity)
Quantified DifferenceStatistically significant increase in plasma antioxidant activity compared to the vanillin-administered group.
ConditionsOral administration of equimolar doses (32.7 mg/kg for ethylvanillin, 30.0 mg/kg for vanillin) to mice.

Offers a value-added benefit for formulators in the nutraceutical and cosmetic sectors seeking ingredients with functional antioxidant properties in addition to their primary flavoring function.

Ethanol Solubility
Cross-study comparable
Ethylvanillin: 1g/3mL 95% EtOH; vanillin: 1g/2mL at 25°C. Flavor-equivalent ethanol demand may be lower.
Per-flavor-unit solvent demand may decrease.
Practical offset by higher potency.
Receptor Binding
Head-to-head comparison
Ethylvanillin adsorbs to OR10G4 with non-parallel orientation; distinct site size distribution vs. vanillin.
Molecular binding differences correlate with sensory profile.
Statistical physics modeling (2021).

High-Temperature Processed Foods (Bakery, Confectionery)

For baked goods, hard candies, and other confectionery requiring high-heat processing, ethylvanillin is the indicated choice. Its superior thermal stability ensures that the target vanilla flavor profile survives the manufacturing process and remains consistent in the final product, a key challenge when using less stable alternatives like vanillin.

Cost-Optimized Formulations with High Flavor Impact

In applications where a strong, dominant vanilla flavor is required and cost-in-use is a primary driver, ethylvanillin is the logical selection. Its 2-4x potency advantage over vanillin allows formulators to achieve the desired sensory impact with significantly less material, reducing overall cost and simplifying inventory management.

Functional Foods and Cosmetics with Antioxidant Claims

For products in the nutraceutical or cosmetic space where antioxidant activity is a marketable feature, ethylvanillin provides a dual benefit. It serves as a potent flavoring or fragrance agent while contributing greater in-vivo antioxidant effects compared to vanillin, providing a scientifically supported value-add.

Flavor Masking in Pharmaceuticals and Protein Supplements

The intense flavor profile of ethylvanillin makes it highly effective for masking bitter or otherwise undesirable tastes from active pharmaceutical ingredients (APIs) or plant-based proteins. Its ability to deliver a strong, pleasant flavor at low concentrations is critical for improving the palatability of oral medicines and nutritional products.

Application Fit Matrix

Application
Selection Property
Validation Focus
Chocolate & confectionery flavor research
High flavor potency per unit mass
Sensory impact and cocoa-note enhancement
Bakery and heat-processed formulation studies
Reported thermal stability
Flavor retention under high-temperature processing
Cost-effective flavor formulation development
Combined potency and ADI profile
Formulation cost-per-flavor-unit analysis
Pharmaceutical QC and flavor masking research
Pharmaceutical reference standard grade
HPLC method suitability and bitterness suppression

Physical Description

Ethyl vanillin appears as colorless crystals. More intense vanilla odor and taste than vanillin. (NTP, 1992)
Liquid, Other Solid; Other Solid; Liquid; Pellets or Large Crystals
Colorless, white, or slightly yellow solid with an intense vanilla odor; [HSDB] White crystalline powder; [MSDSonline]
Solid
colourless or slightly yellow crystal flakes with an intense vanilla odour

Color/Form

Fine, crystalline needles
White or slightly yellowish crystals
Colorless flakes

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.062994177 Da

Monoisotopic Mass

166.062994177 Da

Boiling Point

285 °C
285.00 to 294.00 °C. @ 760.00 mm Hg

Flash Point

145 °C (293 °F) - closed cup

Heavy Atom Count

12

Taste

Sweet
Finer and more intense taste than vanillin

LogP

1.58 (LogP)
1.58
log Kow = 1.58

Odor

Finer and more intense vanilla
Resembles that of vanillin but approximately 3 times as strong.

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

171 to 172 °F (NTP, 1992)
76.7 °C
76 - 78 °C

UNII

YC9ST449YJ

GHS Hazard Statements

Aggregated GHS information provided by 1938 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1610 of 1938 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 328 of 1938 companies with hazard statement code(s):;
H302 (19.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (16.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Ethyl vanillin is a fine white or slightly yellow crystalline needle or colorless flakes. It has the odor and taste of vanillin but is much stronger. Ethyl vanillin is soluble in water. USE: Ethyl vanillin is an important commercial chemical used in food flavoring and in perfumery. It is also used to make other chemicals. EXPOSURE: Workers that use or produce ethyl vanillin may breathe in mists or have direct skin contact. The general population may be exposed by eating foods flavored with ethyl vanillin, or by breathing in mists or having direct skin contact when using personal care products containing ethyl vanillin. If ethyl vanillin is released to air, it will be broken down by reaction with other chemicals and may be broken down by light. If released to water or soil, it is not expected to bind to soil particles or suspended particles. Ethyl vanillin is expected to move through soil. Ethyl vanillin is not expected to move into air from wet soils or water surfaces. Ethyl vanillin is expected to be broken down by microorganisms and is not expected to build up in tissues of aquatic organisms. RISK: In humans, skin irritation was non-existent to mild with direct skin exposure to low doses. No other health effects information were located for humans. No toxic effects were observed in laboratory animals fed low-to-moderate doses of ethyl vanillin over time. Anemia, diarrhea, decreased weight and mild injury to the heart, kidney, lung, spleen and stomach were observed in animals repeatedly exposed to high-to-very high oral doses. No toxic effects or tumors were observed in laboratory animals fed high doses for their lifetime. The potential for ethyl vanillin to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for ethyl vanillin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.0000104 [mmHg]
1.04X10-5 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

121-32-4

Absorption Distribution and Excretion

Ethyl (14C)-vanillin was administered to male and female Sprague-Dawley CD rats by gavage in polyethylene glycol solution at single doses of 50, 100, or 200 mg/kg bw. Ethyl vanillin was rapidly absorbed and peak plasma radioactivity occurred within 2 hr after dosing at all dose levels, falling rapidly to undetectable levels within 96 hr. Plasma radioactivity tended to be higher in female than male rats and it was postulated that this might reflect a lower metabolic capacity of female rats. Urinary excretion of radioactivity was rapid and more than 94% of the dose was excreted by this route within 24 hr. Only 1-5% of the dose was excreted in faeces. After 5 days, more than 99% of the administered dose was excreted. No radioactivity was detected in expired air, indicating that the aromatic ring was in a metabolically stable position.

Metabolism Metabolites

A healthy adult male volunteer drank a 235 ml aliquot of a liquid dietary supplement containing an unknown quantity of ethyl vanillin. A concentration of 13 mg ethyl vanillic acid/g creatinine was found in a 12-hour urine sample. The compound was not present in urine collected before exposure.
Ethyl vanillic acid was identified by GC/MS in the urine of a 9-year old female patient who had received liquid dietary supplementation flavored with vanilla. Other patients excreting this acid were also known to have consumed foodstuffs flavored with ethyl vanillin. Eight different urine samples containing more than 50 mg ethyl vanillic acid/g creatinine were also found to contain small amounts of vanillylmandelic acid. Unchanged ethyl vanillin was not detected in any of the urine samples.
During urinary organic acid profiling in human subjects, several patients excreted high concentrations of ethyl vanillic acid (3-ethoxy-4-hydroxybenzoic acid) and traces of 3-ethoxy-4-hydroxy- mandelic acid.
Ethyl (14C)-vanillin was administered to male and female Sprague Dawley CD rats at single oral doses of 50, 100, or 200 mg/kg bw. Rapid metabolism occurred and the principal metabolite at all dose levels was ethyl vanillic acid. Analysis of urine after hydrolysis with glucuronidase and/or sulfatase indicated that the major metabolites were glucuronide or sulfate conjugates of ethyl vanillic acid (56-62%), ethyl vanillyl alcohol (15-20%), and ethyl vanillin (7-12%). A minor proportion of the dose (2-8%) was excreted as the glycine conjugate of vanillic acid (ethyl vanilloyl glycine).
Early reports indicated that ethyl vanillin was probably metabolized to glucuroethyl vanillin and ethyl vanillic acid, of which some was conjugated with glucuronic and sulfuric acids.

Wikipedia

Ethylvanillin

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Soothing; Masking

Methods of Manufacturing

From safrole by isomerization to isosafrole and subsequent oxidation to piperonal; the methylene linkage is then broken by heating piperonal in an alcoholic solution of KOH; finally the resulting protocatechualdehyde is reacted with ethyl alcohol.
From guaethol by condensation with chloral to yield 3-ethoxy-4-hydroxyphenyl trichloromethyl carbinol; this is then boiled with an alcoholic solution of KOH or NaOH, acidified, and extracted with chloroform to yield ethyl vanillin.
By reacting o-ethoxyphenol with formaldehyde and p-nitrosodimethylaniline in the presence of aluminum and water.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Benzaldehyde, 3-ethoxy-4-hydroxy-: ACTIVE
The flavoring power is two to four times stronger than vanillin.

Analytic Laboratory Methods

...ETHYL VANILLIN CAN BE TRAPPED FROM THE AIR BY SCRUBBING WITH METHANOL. ... SOLUTIONS CAN BE ANALYZED BY ULTRAVIOLET SPECTROPHOTOMETRY. STRONG ABSORPTION BANDS OCCUR FROM...310 AND 278 NM. ...IN THE RANGE 0.01 MG/100 ML METHANOL CAN BE MEASURED ACCURATELY WHEN A 10-CM CELL IS USED.
AOAC 966.13. Vanillin and ethyl vanillin in vanilla extract. Paper chromatographic method.
AOAC 955.31. Vanillin, ethyl vanillin and coumarin in vanilla extract. Chromatographic separation method.
The easiest way to tell real and synthetic vanilla essence apart is to use Gas-Liquid Chromatography, which can spot the impurities like 4-hydroxybenzaldehyde present in natural vanilla essence, but the fakers can simply add these molecules. Another way is to look at the radiocarbon content, the amount of radioactive carbon-14. Natural plant-sourced vanillin contains a certain level of carbon-14, but since the half life of carbon-14 is 5730 years, vanillin derived from crude oil has no radiocarbon, since it has decayed away over the millions of years the oil was trapped underground. But determined forgers started putting some carbon-14 adulterated molecules into their fake vanilla extract. To counter that, the analysts started looking at the ratio of the natural isotopes, carbon-12 and carbon-13. Because the vanilla orchid uses a different biosynthetic pathway to other plants, orchid-derived vanillin has a greater ratio of carbon-13 to carbon-12 than synthetic vanillin. The fraudsters hit back by doping their synthetic vanillin with molecules containing extra carbon-13. However, the fraudsters cannot get a uniform level of carbon-13 at all the carbons. Instead they tend to concentrate it at the aldehyde and methyl groups, and this can be spotted by chemists who use the aptly named site-specific natural isotope fractionation NMR (SNIF-NMR)

Storage Conditions

... Should not be stored near powerful oxidizers or in areas of high fire hazard. They should be kept cool and the containers electrically grounded to avoid sparks. /Ethers/

Stability Shelf Life

NOT STABLE; IN CONTACT WITH IRON OR ALKALI, IT EXHIBITS A RED COLOR & LOSES ITS FLAVORING POWER
AFFECTED BY LIGHT

Explore Compound Types